![molecular formula C16H22N2O3S B603069 1-[(5-isopropyl-4-methyl-2-propoxyphenyl)sulfonyl]-1H-pyrazole CAS No. 1808626-64-3](/img/structure/B603069.png)
1-[(5-isopropyl-4-methyl-2-propoxyphenyl)sulfonyl]-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(5-Isopropyl-4-methyl-2-propoxyphenyl)sulfonyl]-1H-pyrazole is a complex organic compound characterized by its unique structural features It contains a pyrazole ring substituted with a sulfonyl group and an aromatic ring with isopropyl, methyl, and propoxy substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(5-isopropyl-4-methyl-2-propoxyphenyl)sulfonyl]-1H-pyrazole typically involves multi-step organic reactions. One common method includes the sulfonylation of a pyrazole derivative with a sulfonyl chloride in the presence of a base such as triethylamine. The reaction conditions often require an inert atmosphere and controlled temperature to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Optimization of reaction parameters, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and minimizing by-products.
Analyse Des Réactions Chimiques
Types of Reactions
1-[(5-Isopropyl-4-methyl-2-propoxyphenyl)sulfonyl]-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic ring, facilitated by reagents such as halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of halogenated or nitrated aromatic compounds.
Applications De Recherche Scientifique
1-[(5-Isopropyl-4-methyl-2-propoxyphenyl)sulfonyl]-1H-pyrazole has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-[(5-isopropyl-4-methyl-2-propoxyphenyl)sulfonyl]-1H-pyrazole involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting enzyme activity or modulating receptor function. The aromatic and pyrazole rings contribute to the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-[(5-Isopropyl-4-methyl-2-propoxyphenyl)sulfonyl]azepane
- 1-[(5-Isopropyl-4-methyl-2-propoxyphenyl)sulfonyl]-4-piperidinecarboxylic acid
Uniqueness
1-[(5-Isopropyl-4-methyl-2-propoxyphenyl)sulfonyl]-1H-pyrazole stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its structural features allow for diverse applications and make it a valuable compound in various research fields.
Propriétés
Numéro CAS |
1808626-64-3 |
|---|---|
Formule moléculaire |
C16H22N2O3S |
Poids moléculaire |
322.4g/mol |
Nom IUPAC |
1-(4-methyl-5-propan-2-yl-2-propoxyphenyl)sulfonylpyrazole |
InChI |
InChI=1S/C16H22N2O3S/c1-5-9-21-15-10-13(4)14(12(2)3)11-16(15)22(19,20)18-8-6-7-17-18/h6-8,10-12H,5,9H2,1-4H3 |
Clé InChI |
NFXHZRJDGLCUFF-UHFFFAOYSA-N |
SMILES |
CCCOC1=C(C=C(C(=C1)C)C(C)C)S(=O)(=O)N2C=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


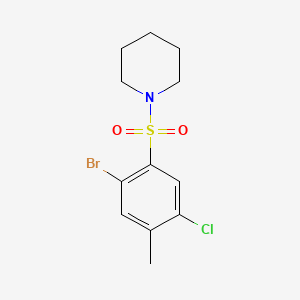
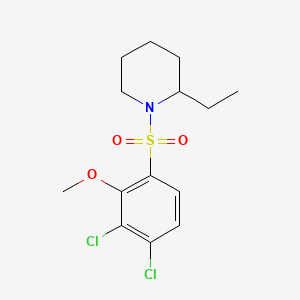
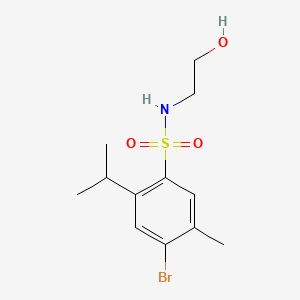
amine](/img/structure/B602992.png)
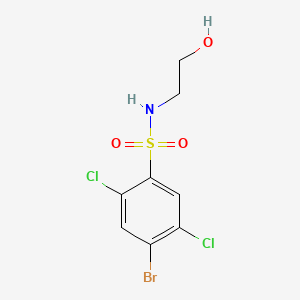
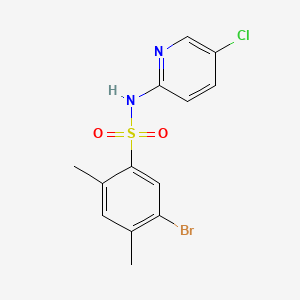
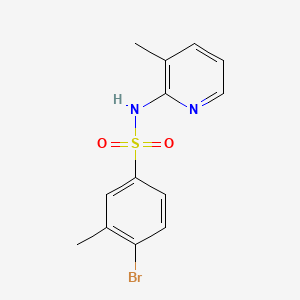
![1-[(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl]-4-piperidinecarboxylic acid](/img/structure/B602999.png)
![3,5-Dimethyl-1-[(4-propoxynaphthyl)sulfonyl]pyrazole](/img/structure/B603000.png)
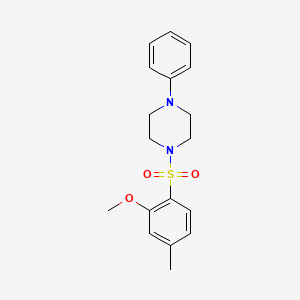
![1-[(4-Methoxy-2,3-dimethylphenyl)sulfonyl]-4-methylpiperidine](/img/structure/B603003.png)
![bis{4-[(2-methyl-1H-imidazol-1-yl)sulfonyl]phenyl} ether](/img/structure/B603004.png)
amine](/img/structure/B603005.png)
![(2-Hydroxyethyl)[(4-pentyloxynaphthyl)sulfonyl]amine](/img/structure/B603008.png)
